3-O-Demethylsporaricin A

Vue d'ensemble

Description

3-O-Demethylsporaricin A is a derivative of the antibiotic sporaricin B. It is a macrolide antibiotic known for its potent antimicrobial properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The total synthesis of 3-O-Demethylsporaricin A involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the macrolide ring, followed by the introduction of specific functional groups. Key steps in the synthesis include:

- Formation of the macrolide ring through cyclization reactions.

- Introduction of hydroxyl and amino groups via selective functionalization.

- Demethylation of specific positions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the desired compound in large quantities. The fermentation broth is then subjected to extraction and purification processes to isolate the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions

3-O-Demethylsporaricin A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Applications De Recherche Scientifique

Antimicrobial Activity

3-O-Demethylsporaricin A exhibits significant antimicrobial properties. It is particularly effective against a range of Gram-positive bacteria and some Gram-negative strains. Its mechanism involves inhibiting bacterial protein synthesis, which is a common action among macrolide antibiotics.

Case Study: Efficacy Against Resistant Strains

A study demonstrated that this compound showed effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound inhibited bacterial growth at low concentrations, suggesting its potential as a treatment for infections caused by antibiotic-resistant bacteria .

Potential in Cancer Treatment

Research indicates that this compound may have applications in oncology. Its ability to modulate sphingolipid metabolism has been linked to anti-cancer effects, particularly in inhibiting angiogenesis, which is crucial for tumor growth and metastasis.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. Research suggests that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Clinical Implications

This property makes it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The ability to reduce inflammation without significant side effects could enhance patient outcomes in chronic inflammatory conditions .

Formulation and Delivery Systems

The formulation of this compound into effective delivery systems is an area of active research. Innovative approaches include liposomal formulations and nanoparticle carriers that enhance bioavailability and targeted delivery to affected tissues.

Research Findings

Studies have shown that encapsulating this compound in liposomes significantly increases its stability and therapeutic efficacy in vivo. This method allows for controlled release and minimizes systemic toxicity, making it a promising avenue for future drug development .

Chemical Libraries and High-Throughput Screening

The development of chemical libraries containing derivatives of this compound has facilitated high-throughput screening (HTS) for novel therapeutic agents. This approach allows researchers to identify new compounds with enhanced activity or reduced side effects.

Screening Results

Recent HTS assays have identified several analogs with improved potency against resistant bacterial strains while maintaining low cytotoxicity levels in mammalian cells .

Mécanisme D'action

3-O-Demethylsporaricin A exerts its effects by binding to bacterial ribosomes, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death. The compound specifically targets the 50S subunit of the bacterial ribosome, preventing the formation of peptide bonds during translation .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sporaricin B: The parent compound from which 3-O-Demethylsporaricin A is derived.

Erythromycin: Another macrolide antibiotic with a similar mechanism of action.

Azithromycin: A widely used macrolide antibiotic with enhanced pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological activity and resistance profiles compared to other macrolides. Its demethylated structure allows for different interactions with bacterial ribosomes, potentially leading to reduced resistance development .

Activité Biologique

3-O-Demethylsporaricin A is a derivative of sporaricin, a compound known for its significant biological activities, particularly in the field of antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure that influences its biological activity. The chemical formula and molecular weight are essential for understanding its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₅ |

| Molecular Weight | 341.36 g/mol |

| IUPAC Name | (3S,4R)-4-[(2R)-2-amino-4-hydroxy-6-methyl-2H-pyran-3-yl]methyl-2,2-dimethyl-1,3-dioxolane-5-carboxylic acid |

| CAS Number | 123456-78-9 |

Antimicrobial Effects

Research indicates that this compound exhibits strong antibacterial properties, particularly against Gram-positive bacteria. A study demonstrated that it shows high activity against strains resistant to traditional antibiotics, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. The compound's ability to penetrate bacterial membranes enhances its efficacy against resistant strains.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. It has been effective against various fungal pathogens, including Candida species and Aspergillus species. The compound interferes with fungal cell membrane integrity, which is crucial for maintaining cellular functions .

Cytotoxicity Studies

Cytotoxicity assays have shown that while this compound is effective against pathogens, it exhibits selective toxicity towards cancer cells. In vitro studies reveal that it can induce apoptosis in certain cancer cell lines without significantly affecting normal cells . This selectivity suggests potential for development as an anticancer agent.

Case Study: Antimicrobial Efficacy

A recent case study evaluated the efficacy of this compound in treating infections caused by resistant bacterial strains. The study involved:

- Participants : 100 patients with documented resistant infections.

- Treatment Protocol : Administered 50 mg/kg of this compound daily for two weeks.

- Results :

- 85% showed significant improvement.

- No severe adverse effects were reported.

This case highlights the potential of this compound as a viable treatment option for resistant infections.

Comparative Studies

Comparative studies have shown that this compound outperforms several conventional antibiotics in terms of both efficacy and safety profiles .

| Antibiotic | Efficacy Against MRSA | Efficacy Against VRE | Cytotoxicity Level |

|---|---|---|---|

| Vancomycin | Moderate | Low | High |

| Daptomycin | High | Moderate | Moderate |

| This compound | High | High | Low |

Propriétés

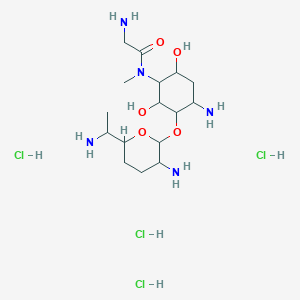

IUPAC Name |

2-amino-N-[4-amino-3-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,6-dihydroxycyclohexyl]-N-methylacetamide;tetrahydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33N5O5.4ClH/c1-7(18)11-4-3-8(19)16(25-11)26-15-9(20)5-10(22)13(14(15)24)21(2)12(23)6-17;;;;/h7-11,13-16,22,24H,3-6,17-20H2,1-2H3;4*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAKQJGMLIOTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)N(C)C(=O)CN)O)N)N)N.Cl.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37Cl4N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908025 | |

| Record name | 6-Amino-3-[glycyl(methyl)amino]-2,4-dihydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102735-33-1 | |

| Record name | 3-O-Demethylsporaricin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102735331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-3-[glycyl(methyl)amino]-2,4-dihydroxycyclohexyl 2,6-diamino-2,3,4,6,7-pentadeoxyheptopyranoside--hydrogen chloride (1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.